molecular formula C9H17N B8769087 N-prop-2-enylhex-5-en-2-amine

N-prop-2-enylhex-5-en-2-amine

Cat. No.: B8769087
M. Wt: 139.24 g/mol
InChI Key: BJXAXBQJGQUEIP-UHFFFAOYSA-N
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Description

N-prop-2-enylhex-5-en-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group and a pent-4-enyl chain attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enylhex-5-en-2-amine typically involves the reaction of allyl bromide with 1-methyl-pent-4-enyl-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-prop-2-enylhex-5-en-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated amines or other reduced products.

    Substitution: this compound can participate in substitution reactions, where the allyl or pent-4-enyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Saturated amines or other reduced compounds.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-prop-2-enylhex-5-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-prop-2-enylhex-5-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Allyl-(1-methyl-pent-4-enyl)-carbamic acid benzyl ester
  • Methyl-pent-4-enyl-carbamonitrile

Uniqueness

N-prop-2-enylhex-5-en-2-amine is unique due to its specific combination of an allyl group and a pent-4-enyl chain attached to an amine functional group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-prop-2-enylhex-5-en-2-amine

InChI

InChI=1S/C9H17N/c1-4-6-7-9(3)10-8-5-2/h4-5,9-10H,1-2,6-8H2,3H3

InChI Key

BJXAXBQJGQUEIP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (2.7 g, 71 mmol) was added portionwise to a stirred solution of allyl-(1-methyl-pent-4-enylidene)-amine (6.5 g, 47 mmol) in MeOH (100 ml) at 0 C. The reaction mixture was stirred for 30 minutes, then warmed to RT. Approximately 90 ml of MeOH was removed from the reaction mixture by rotary evaporation, then the reaction mixture was diluted with ether (200 ml), then extracted with water then brine. The combined organics were dried with MgSO4, filtered, concentrated in vacuo by rotary evaporation to give a pale yellow liquid that was used in the next reaction without further purification (5.2 g, 80%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
allyl-(1-methyl-pent-4-enylidene)-amine
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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